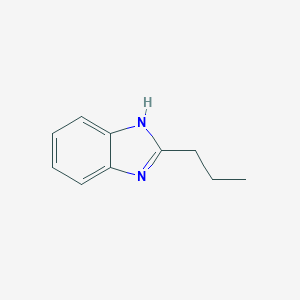

2-Propylbenzimidazole

Overview

Description

2-Propylbenzimidazole is a derivative of the benzimidazole family, a class of compounds known for their heterocyclic structure consisting of a fusion between benzene and imidazole rings. Benzimidazole derivatives, including 2-phenylbenzimidazole and its analogs, are of significant interest in medicinal chemistry due to their diverse biological activities, such as antitumor, antiviral, and antimicrobial properties, as well as their role as inhibitors of various enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-arylbenzimidazoles, has been achieved through various methods. One approach involves the reaction of o-phenylenediamines with aromatic aldehydes in the presence of molecular sieves and methanol, yielding 2-arylbenzimidazoles with high chemoselectivity . Another method utilizes microwave irradiation and solvent-free conditions with catalytic amounts of acid, providing a green synthetic pathway for these compounds . Additionally, a mild protocol for the on-DNA synthesis of multifunctional 2-aminobenzimidazoles has been reported, which is useful for the design of DNA-encoded libraries .

Molecular Structure Analysis

The molecular structure of 2-arylbenzimidazoles, including 2-propylbenzimidazole, is characterized by the presence of a benzimidazole core, which is crucial for their biological activity. Molecular modeling studies have shown that the benzimidazole moiety can form π-π stacking interactions and hydrogen bonds with target enzymes, contributing to their inhibitory effects .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, depending on their functional groups. For instance, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid derivatives to form pyrimido[1,2-a]benzimidazolones, showcasing the reactivity of the amino group at the 2-position . The reactivity of these compounds is essential for the development of new drugs with tailored biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-arylbenzimidazoles are influenced by their molecular structure. These compounds exhibit a range of biological activities, and their properties can be fine-tuned by the introduction of different substituents on the benzimidazole ring. For example, the presence of a hydroxyl group at the 5-position enhances the antioxidant activity of these compounds . The solubility, stability, and reactivity of 2-arylbenzimidazoles can be modified to improve their pharmacological profiles.

Scientific Research Applications

-

Fungicides

- Field : Agriculture

- Application : Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are used to prevent and control various plant diseases caused by fungi .

- Method : These fungicides are applied to crops to control fungal diseases .

- Results : They have been found to be highly effective in controlling a wide range of fungal diseases .

-

Pharmaceuticals

- Field : Medicine

- Application : Benzimidazoles are key structural units of many drugs such as antibacterials, antimicrobials, antifungals, antituberculars, and anti-inflammatories .

- Method : These compounds are used in the synthesis of various drugs .

- Results : Drugs containing benzimidazole motifs have shown promising results in biological and clinical studies .

-

Catalysis

- Field : Chemistry

- Application : Benzimidazoles can be synthesized from 2-nitroaniline and ethanol over Cu-Pd/γ-Al2O3 catalysts .

- Method : The synthesis involves a “alcohol-dehydrogenation, hydrogen transfer and hydrogenation” coupled reaction system .

- Results : The yield of 2-methylbenzimidazole was 98.8% .

-

Corrosion Inhibitors

- Field : Material Science

- Application : Benzimidazoles and its derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Method : These compounds protect the metal from corrosion by forming a film on the metal surface .

- Results : Benzimidazoles have been found to be effective corrosion inhibitors, reducing the rate of attack by the environment on metals .

-

Anticancers, Antihypertensives, Antivirals, Antifungals, Anti-HIVs, Anti-convulsants, and Anti-diabetics

- Field : Medicine

- Application : Benzimidazole and its derivatives are used in the synthesis of various drugs with a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .

- Method : These compounds are used in the synthesis of various drugs .

- Results : Drugs containing benzimidazole motifs have shown promising results in biological and clinical studies .

-

Materials Chemistry and Electronics

- Field : Materials Science

- Application : Benzimidazole derivatives are used in materials chemistry and electronics . They can be used in the production of various materials and electronic devices .

- Method : These compounds are incorporated into the structure of materials or electronic devices during their manufacturing process .

- Results : The incorporation of benzimidazole derivatives can enhance the properties and performance of the materials and electronic devices .

-

Dyes and Pigments

- Field : Chemical Industry

- Application : Benzimidazole derivatives are used in the production of dyes and pigments . They can impart various colors to the dyes and pigments .

- Method : These compounds are used in the synthesis of dyes and pigments .

- Results : Dyes and pigments containing benzimidazole derivatives have been found to have good color fastness and brightness .

-

Agriculture

- Field : Agriculture

- Application : Benzimidazole derivatives are used in agriculture . They can be used as pesticides, fungicides, and growth regulators .

- Method : These compounds are applied to crops to control pests and diseases, and to regulate growth .

- Results : The use of benzimidazole derivatives in agriculture has been found to improve crop yield and quality .

Safety And Hazards

The safety data sheet for 2-Propylbenzimidazole suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzimidazole and its derivatives, including 2-Propylbenzimidazole, have been recognized for their remarkable medicinal and pharmacological properties. The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its potential in drug discovery and development . Future research may focus on further exploring the bioactivities of benzimidazole derivatives and their potential applications in cancer therapeutics .

properties

IUPAC Name |

2-propyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLJZPQLNMVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203108 | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylbenzimidazole | |

CAS RN |

5465-29-2 | |

| Record name | 2-Propyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propylbenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-propyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

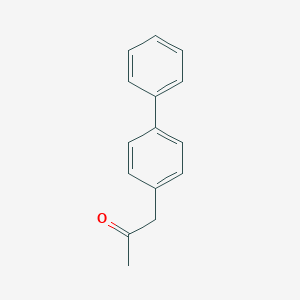

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)

![2-([1,1'-Biphenyl]-4-yl)acetaldehyde](/img/structure/B106197.png)